1-Cyanocyclopropane-1-carboxylate
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Overview
Description
1-Cyanocyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives It is characterized by a three-membered cyclopropane ring with a cyano group (-CN) and a carboxylate group (-COO) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyanocyclopropane-1-carboxylate can be synthesized through several methods. One efficient method involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) . Another method includes the cyclization of cyanoacetate and dichloroethane under reflux conditions, followed by hydrolysis and decarboxylation steps .
Industrial Production Methods
The industrial production of this compound typically involves the use of readily available starting materials and mild reaction conditions to ensure safety and scalability. The process may include the use of phase transfer catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-Cyanocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: Selective hydrolysis of the cyano group to form 1-carbamoylcyclopropane-1-carboxylate.
Decarboxylation: Decarboxylation reactions to form 2,3-disubstituted cyclopropane-1-carbonitriles.
Common Reagents and Conditions
Hydrolysis: Hydroxylamine and sodium acetate are commonly used for the selective hydrolysis of this compound.
Decarboxylation: Triethylamine is used as a base in the decarboxylation reactions.
Major Products Formed
1-Carbamoylcyclopropane-1-carboxylate: Formed through selective hydrolysis.
2,3-Disubstituted cyclopropane-1-carbonitriles: Formed through decarboxylation.
Scientific Research Applications
1-Cyanocyclopropane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyanocyclopropane-1-carboxylate involves its conversion to other biologically active compounds. For example, it can be hydrolyzed to form 1-aminocyclopropane-1-carboxylic acid, which is a precursor of ethylene in plants . The enzyme 1-aminocyclopropane-1-carboxylate synthase catalyzes the synthesis of this compound from S-adenosyl methionine .
Comparison with Similar Compounds
1-Cyanocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:
1-Carbamoylcyclopropane-1-carboxylate: Formed through the hydrolysis of this compound.
2,3-Disubstituted cyclopropane-1-carbonitriles: Formed through the decarboxylation of this compound.
1-Aminocyclopropane-1-carboxylic acid: A precursor of ethylene in plants.
The uniqueness of this compound lies in its ability to undergo selective hydrolysis and decarboxylation reactions, making it a versatile intermediate for the synthesis of various biologically active compounds.
Properties
Molecular Formula |
C5H4NO2- |
---|---|
Molecular Weight |
110.09 g/mol |
IUPAC Name |
1-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)/p-1 |
InChI Key |
KSJJMSKNZVXAND-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1(C#N)C(=O)[O-] |
Origin of Product |
United States |
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